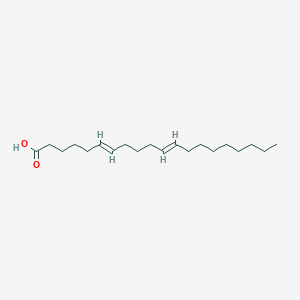

6,11-Icosadienoic acid

Description

Properties

CAS No. |

122458-81-5 |

|---|---|

Molecular Formula |

C20H36O2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(6E,11E)-icosa-6,11-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,14-15H,2-8,11-13,16-19H2,1H3,(H,21,22)/b10-9+,15-14+ |

InChI Key |

JCIGYPWFRJJJJC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCC=CCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C/CCC/C=C/CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCC=CCCCCC(=O)O |

Synonyms |

6,11-eicosadienoic acid 6,11-icosadienoic acid |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 6,11 Icosadienoic Acid

Discovery and Isolation in Marine Invertebrates

The initial identification and characterization of 6,11-icosadienoic acid came from studies focused on the lipid composition of marine invertebrates. These organisms, particularly sponges, are known for producing a diverse array of novel chemical compounds.

Sponges as Primary Biosynthetic Sources.nih.govnih.gov

Sponges have been identified as the primary natural sources of this compound. nih.govnih.gov Research into the fatty acid profiles of various sponge species has led to the discovery of this and other unusual fatty acids.

A pivotal study of the phospholipid fatty acids from the sponge Euryspongia rosea led to the first isolation of this compound. nih.gov This novel dienoic acid was a significant finding, as it represented a new addition to the known fatty acids. nih.gov The investigation of E. rosea also revealed the presence of another rare fatty acid, 6,11-octadecadienoic acid (18:2), alongside more common fatty acids. nih.gov The major phospholipid classes found in this sponge were phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylcholine (PC). nih.gov

Fatty Acids Identified in Euryspongia rosea

| Fatty Acid | Chemical Formula | Common Name/Abbreviation |

|---|---|---|

| This compound | C20H36O2 | 20:2 |

| 6,11-Octadecadienoic acid | C18H32O2 | 18:2 |

| 12-Eicosenoic acid | C20H38O2 | 20:1 |

Further research on the Caribbean sponge Amphimedon complanata also identified this compound within its total phospholipid fatty acids. nih.govresearchgate.net This discovery in a different species highlighted the potential for this fatty acid to be more widespread in marine sponges than initially thought. nih.gov The study of A. complanata also led to the identification of a new fatty acid, 11,15-icosadienoic acid, and the rare 7-methyl-6-hexadecenoic acid. nih.gov These fatty acids were predominantly found in the phosphatidylethanolamine and phosphatidylcholine fractions of the sponge's phospholipids (B1166683). nih.gov

Noteworthy Fatty Acids in Amphimedon complanata

| Fatty Acid | Chemical Formula | Common Name/Abbreviation |

|---|---|---|

| This compound | C20H36O2 | 20:2 |

| 11,15-Icosadienoic acid | C20H36O2 | 20:2 |

Implications for Marine Natural Product Chemistry.nih.gov

The isolation of this compound and related 6,11-dienoic acids from sponges like Euryspongia rosea has significant implications for the field of marine natural product chemistry. nih.gov The presence of these compounds suggests novel biosynthetic pathways within these organisms. nih.gov Specifically, the discovery points to the activity of a delta 6 desaturase enzyme in E. rosea, which would be responsible for introducing a double bond at the 6th position of the fatty acid chain. nih.gov This finding opens up new avenues for research into fatty acid metabolism in marine invertebrates and highlights their potential as a source of new and unusual bioactive compounds.

Biosynthetic Pathways and Enzymatic Mechanisms of 6,11 Icosadienoic Acid

Evidence for De Novo Biosynthesis in Marine Organisms

6,11-Icosadienoic acid is classified as a "demospongic acid," a term historically used to describe unusual fatty acids first identified in marine Demospongiae nih.govmdpi.com. Research indicates that marine invertebrates, particularly sponges, are capable of de novo synthesis of these complex fatty acids nih.govresearchgate.net. This implies that they can build these molecules from simple precursors rather than solely acquiring them from their diet. The genesis of the diverse fatty acids found in sponges is thought to be a combination of de novo biosynthesis, dietary intake, and contributions from microbial symbionts mdpi.com. The biosynthetic pathways leading to demospongic acids involve distinct elongation and desaturation steps to produce the final, often very long-chain, fatty acid structures nih.gov. The presence of this compound within this class of compounds strongly suggests its origin from de novo synthesis within the marine organisms where it is found nih.gov.

Enzymatic Basis of Double Bond Introduction

The creation of double bonds at specific locations in the fatty acid chain is a crucial step catalyzed by a class of enzymes known as desaturases. The unusual placement of double bonds in this compound suggests the involvement of specific desaturase and elongase enzymes.

The formation of a double bond at the 6th carbon position (from the carboxyl end) is typically performed by a delta-6 (Δ6) desaturase. In many eukaryotes, the synthesis of long-chain polyunsaturated fatty acids begins with the Δ6-desaturation of linoleic acid (LA) or alpha-linolenic acid (ALA) nottingham.ac.uk. While the broader biosynthesis of demospongic acids is known to involve various desaturases, including Δ5 and Δ9 desaturases nih.govnih.gov, direct enzymatic studies confirming the specific action of a Δ6 desaturase to produce the 6,11- double bond pattern in sponges are not extensively documented. However, the nomenclature of the double bond at the C-6 position points to the putative action of a Δ6-desaturase as a key step in the biosynthetic pathway of this compound.

Fatty acid elongation is a cyclical process that adds two-carbon units to a growing acyl chain. This process primarily occurs in two cellular locations: the mitochondria and the endoplasmic reticulum (microsomal system) agrilife.org. The microsomal system is the main site for elongating palmitate (16:0) and other fatty acids. It utilizes malonyl-CoA as the two-carbon donor and NADPH as the reducing agent in a four-step process agrilife.org:

Condensation: An acyl-CoA primer condenses with malonyl-CoA.

Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA.

Dehydration: A water molecule is removed to create a trans-2-enoyl-CoA.

Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer than the original primer.

This cycle is repeated until the desired chain length is achieved. In the biosynthesis of this compound, an 18-carbon precursor would undergo one such cycle of elongation to reach the 20-carbon length of an icosanoid.

Comparative Analysis with Biosynthesis of other Icosadienoic Acid Isomers

The biosynthetic pathways for different isomers of icosadienoic acid can vary significantly depending on the organism and the available precursor fatty acids. Understanding these alternative routes provides context for the specialized synthesis of the 6,11-isomer.

A prominent alternative to the standard Δ6-desaturation pathway for producing 20-carbon polyunsaturated fatty acids is the Δ9 elongase/Δ8 desaturase pathway google.com. In this route, linoleic acid (LA; 18:2, Δ9,12) is not first desaturated but is instead elongated.

Enzyme: A Δ9 elongase specifically acts on C18 fatty acids with a Δ9 double bond.

Reaction: This enzyme adds a two-carbon unit to linoleic acid.

Product: The elongation of linoleic acid (18:2, Δ9,12) yields eicosadienoic acid (20:2, Δ11,14) nottingham.ac.ukgoogle.com.

This pathway is notably active in certain organisms like euglenoid species and the soil amoeba Acanthamoeba nottingham.ac.uk. The resulting 11,14-icosadienoic acid can then be further desaturated by Δ8 and Δ5 desaturases to produce arachidonic acid (ARA) google.com.

Fungi, such as the oleaginous fungus Mortierella alpina, typically synthesize omega-6 fatty acids like arachidonic acid. However, when key enzymes in this pathway are blocked, an alternative n-9 pathway becomes evident. In mutants of M. alpina where the Δ12 and Δ5 desaturase enzymes are defective, the standard pathway is halted researchgate.net. The fungus then processes oleic acid (18:1, n-9) through a series of desaturation and elongation steps that are analogous to the omega-6 pathway but start from an n-9 precursor. This results in the accumulation of n-9 polyunsaturated fatty acids, including 8,11-cis-eicosadienoic acid (20:2, n-9) researchgate.net.

Biochemical and Cellular Roles of 6,11 Icosadienoic Acid

General Metabolic Role as a Lipid Metabolite

As a diunsaturated fatty acid, 6,11-icosadienoic acid is categorized as a lipid metabolite. Fatty acids are fundamental components of complex lipids such as phospholipids (B1166683) and triacylglycerols, which are essential for cellular structure and energy storage. While specific metabolic pathways involving this compound are not well-documented, it is presumed to participate in the general fatty acid metabolism within the cell. This includes potential incorporation into cellular membranes, where it could influence membrane fluidity and the function of membrane-bound proteins. The metabolism of fatty acids is a complex process involving elongation, desaturation, and degradation to produce energy and signaling molecules. The precise fate and metabolic impact of the 6,11-isomer within these pathways are yet to be elucidated.

Consideration of Biological Activities based on other Eicosadienoic Acid Isomers (for comparative research)

Due to the scarcity of direct research on this compound, its potential biological activities can be hypothesized by comparing it with the well-studied isomer, 11,14-eicosadienoic acid (also known as Δ11,14-20:2 or EDA).

Research on 11,14-eicosadienoic acid has demonstrated its ability to modulate the inflammatory responses of macrophages. nih.govnottingham.edu.myresearchgate.netproquest.com In studies using murine macrophages, this isomer has been shown to alter the production of key inflammatory mediators. nih.govnottingham.edu.myproquest.com Specifically, when macrophages are stimulated with lipopolysaccharide (LPS), 11,14-eicosadienoic acid treatment led to a decrease in the production of nitric oxide (NO) and an increase in the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α). nih.govnottingham.edu.myproquest.com This differential modulation suggests a complex role in the inflammatory process, potentially contributing to a negative feedback mechanism during prolonged inflammation. nih.govnottingham.edu.myproquest.com Given the structural similarity, it is plausible that this compound could exert similar, though not identical, effects on macrophage function and inflammatory signaling.

Table 1: Effects of 11,14-Eicosadienoic Acid on Macrophage Inflammatory Mediators

| Inflammatory Mediator | Observed Effect of 11,14-Eicosadienoic Acid |

| Nitric Oxide (NO) | Decreased Production |

| Prostaglandin E2 (PGE2) | Increased Production |

| Tumor Necrosis Factor-α (TNF-α) | Increased Production |

While direct evidence of 11,14-icosadienoic acid inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH) is not prominently available in the reviewed literature, the broader context of fatty acids as enzyme modulators is well-established. IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for various therapeutic agents. nih.govrsc.orgwikipedia.orgnih.govresearchgate.net The inhibitory potential of a fatty acid is often dependent on its specific structure, including the position and configuration of its double bonds. Therefore, while a direct comparison cannot be definitively made without specific studies, the possibility that this compound could interact with and potentially inhibit enzymes like IMPDH remains an area for future investigation.

There is evidence to suggest that 11,14-eicosadienoic acid can act as an antagonist at the leukotriene B4 (LTB4) receptor. medchemexpress.com LTB4 is a potent lipid mediator of inflammation, playing a key role in the recruitment of neutrophils to sites of inflammation. nih.gov By binding to the LTB4 receptor, antagonists can block the pro-inflammatory actions of LTB4. nih.govmedchemexpress.com Studies have shown that 11,14-eicosadienoic acid can inhibit the binding of LTB4 to its receptors on neutrophil membranes. medchemexpress.com This antagonistic activity points to a potential anti-inflammatory role for this isomer. Consequently, it is conceivable that this compound may also possess the ability to interact with and antagonize the LTB4 receptor, thereby potentially exerting anti-inflammatory effects.

Analytical Methodologies for Research on 6,11 Icosadienoic Acid

Isolation and Purification Techniquesmdpi.com

The initial step in the analysis of 6,11-Icosadienoic acid from a biological or synthetic source involves its isolation and purification from a complex mixture. The process typically begins with lipid extraction using organic solvents. Common methods include the Folch or Bligh and Dyer techniques, which use a chloroform-methanol mixture to efficiently extract total lipids from a sample. jfda-online.comescholarship.org

Following extraction, the fatty acids are liberated from complex lipids (like triglycerides or phospholipids) through a process called saponification, which involves hydrolysis with a base such as potassium hydroxide (B78521) (KOH) in methanol (B129727). escholarship.org The resulting free fatty acids are then extracted from the acidified mixture using a nonpolar solvent like iso-octane. escholarship.org

Further purification to isolate this compound from other fatty acids can be achieved through crystallization. This process involves dissolving the fatty acid mixture in a suitable solvent and then cooling the solution to allow the desired fatty acid to crystallize, which can then be separated by filtration. The choice of solvent and the cooling rate are critical parameters for achieving high purity. Another advanced purification technique is silver ion liquid chromatography, which can separate unsaturated fatty acids based on the number and geometry of their double bonds. uib.no

Chromatographic Separation Methods for Isomersjfda-online.comhmdb.caresearchgate.net

Chromatography is the cornerstone for separating and analyzing fatty acids, especially for distinguishing between various isomers which have the same chemical formula but different structures. mdpi.comjsbms.jp The separation of positional and geometric (cis/trans) isomers of icosadienoic acid requires high-resolution techniques due to their very similar physical and chemical properties. uib.nojianhaidulab.com

Gas Chromatography (GC) and Derivativesjfda-online.comhmdb.caresearchgate.netresearchgate.netthermofisher.comnih.govresearchgate.net

Gas chromatography is a widely adopted and powerful tool for the quantitative analysis of complex fatty acid mixtures. jianhaidulab.com To be suitable for GC analysis, the polar and non-volatile fatty acids must first be converted into more volatile, non-polar derivatives. escholarship.orgjianhaidulab.com

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a standard method for determining the fatty acid profile of a sample. researchgate.netnih.govgcms.cz After derivatization to fatty acid methyl esters (FAMEs), the sample is injected into the GC system. The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. gcms.cz Highly polar columns, such as those with cyanopropyl stationary phases, are often used to achieve separation of cis and trans isomers in addition to separation by carbon chain length and degree of unsaturation. nih.gov The FID generates a signal proportional to the amount of each FAME eluted from the column, allowing for the quantification of the relative composition of fatty acids in the sample. researchgate.net

Table 1: Typical GC-FID Operating Parameters for FAME Analysis

| Parameter | Typical Setting | Purpose |

| Column | Highly polar (e.g., cyanopropyl siloxane) | Separates FAMEs based on chain length, unsaturation, and isomer configuration. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the FAMEs. |

| Detector Temp. | 280 - 300 °C | Maintains analytes in the gas phase for detection. |

| Oven Program | Temperature gradient (e.g., 100°C to 240°C) | Allows for the sequential elution and separation of different FAMEs. |

For unambiguous identification and structural elucidation, Gas Chromatography is coupled with a Mass Spectrometer (GC-MS). jfda-online.comjianhaidulab.com While the gas chromatograph separates the components of the mixture, the mass spectrometer fragments each component and detects the resulting ions. The resulting mass spectrum is a unique fingerprint that can be used to identify the specific fatty acid by comparing it to spectral libraries. researchgate.netmdpi.com GC-MS is particularly valuable for distinguishing between positional isomers of icosadienoic acid. The fragmentation patterns can provide clues about the locations of the double bonds within the fatty acid chain. For precise quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and specificity compared to scanning the full mass range. acs.org

Derivatization is a critical sample preparation step for the GC analysis of fatty acids. escholarship.orgjianhaidulab.com The high polarity and low volatility of free fatty acids make them unsuitable for direct GC analysis. sigmaaldrich.com These properties can lead to poor peak shape and adsorption onto the GC column. sigmaaldrich.com To overcome these issues, the carboxyl group of the fatty acid is converted into a less polar and more volatile methyl ester through a process called esterification. jianhaidulab.comsigmaaldrich.com

Common derivatization reagents include:

Boron trifluoride (BF₃) in methanol: A widely used and effective reagent for esterification. The sample is heated with BF₃-methanol to convert fatty acids to FAMEs. jfda-online.comnih.govacs.org

Acid-catalyzed methylation: Using reagents like methanolic HCl or sulfuric acid in methanol. researchgate.net

Base-catalyzed transmethylation: Using reagents like sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (KOH) in methanol to convert fatty acids within complex lipids directly to FAMEs. jfda-online.comnih.gov

The resulting FAMEs are then extracted into a nonpolar solvent, such as hexane, before being injected into the GC. sigmaaldrich.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detectionresearchgate.net

High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary approach to GC for fatty acid analysis. When coupled with a Charged Aerosol Detector (CAD), HPLC becomes a powerful tool for quantifying lipids. researchgate.netspringernature.comnih.gov

The column eluent is nebulized into an aerosol.

The solvent is evaporated, leaving behind analyte particles.

These particles are charged by colliding with ionized nitrogen gas.

The total charge is measured by an electrometer, which provides a signal directly related to the mass of the analyte. nih.govfishersci.com

HPLC-CAD offers high sensitivity (with detection limits in the low nanogram range), a wide dynamic range, and consistent response for different non-volatile species, making it well-suited for the quantitative analysis of this compound. researchgate.netspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Lipidomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern lipidomics, offering high sensitivity and selectivity for the analysis of fatty acids like this compound. jianhaidulab.com This approach separates complex lipid mixtures based on their chemical properties prior to mass analysis. nih.gov Contemporary methods often utilize ultra-performance liquid chromatography (UPLC) which can separate and monitor numerous eicosanoids and other fatty acids in a very short timeframe, often in a single run of about 5 minutes. nih.gov

The general workflow involves lipid extraction from a biological sample, followed by hydrolysis and derivatization if necessary. nih.gov For accurate quantification, stable isotope-labeled internal standards, such as deuterated versions of the analytes, are spiked into the sample before extraction. nih.govnih.gov This corrects for variations in extraction efficiency and chromatographic response. nih.gov

Detection is typically achieved using electrospray ionization (ESI) in negative ion mode for fatty acids, coupled with a triple quadrupole or linear ion trap mass spectrometer. nih.gov The instrument performs collision-induced decomposition (CID) to generate specific fragment ions, which are used for quantification and confirmation of the analyte's identity. nih.gov This targeted approach, often using Multiple Reaction Monitoring (MRM), allows for the sensitive measurement of trace amounts of fatty acids in complex samples. jianhaidulab.comlipidmaps.org The high resolving power of modern chromatography can separate many fatty acid isomers, which can then be distinguished by their unique fragmentation patterns in the mass spectrometer. jianhaidulab.comnih.gov

Below is a table showing representative mass spectrometry data for an isomer of this compound.

| Parameter | Value |

| Precursor Ion Type | [M-H]- |

| Precursor m/z | 307.3 |

| MS Level | MS2 |

| Fragmentation Ions | Data not available in provided search results |

| Data derived from experimental LC-MS analysis of eicosadienoic acid. nih.gov |

Capillary Electrophoresis (CE) for Fatty Acid Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and analysis of fatty acids. mdpi.comnih.gov It offers significant advantages, including short analysis times and simple sample preparation, making it an attractive method for quality control and screening analyses. mdpi.comresearchgate.net Various CE modes have been developed for fatty acid analysis, including capillary zone electrophoresis (CZE), micellar electrokinetic capillary chromatography (MEKC), and non-aqueous capillary electrophoresis (NACE). nih.govresearchgate.net

Detection systems coupled with CE for fatty acid analysis are diverse and include ultraviolet-visible (UV-Vis), laser-induced fluorescence (LIF), mass spectrometry (MS), and capacitively coupled contactless conductivity detection (C⁴D). nih.govnih.gov For instance, a CE-C⁴D method has been optimized for separating saturated and unsaturated fatty acids after derivatization. nih.gov Optimal separation conditions in one study were achieved using a background electrolyte of 2 M acetic acid in 45% acetonitrile, a separation voltage of 10 kV, and a capillary temperature of 15°C. nih.gov CE is a valuable alternative to classical methodologies like gas chromatography, providing efficient quantification of common fatty acids in various matrices. mdpi.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural determination of fatty acids, providing detailed information about their chemical framework. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of fatty acids. aocs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide data that can be used to identify and quantify fatty acids in a sample without the need for chemical derivatization. dss.go.thnih.gov

In ¹H NMR spectra of unsaturated fatty acids, characteristic signals are observed for different proton groups. magritek.com

Olefinic protons (-CH=CH-) : Resonate around 5.3 ppm.

Allylic protons (=CH-CH₂-) : Appear as distinct signals whose chemical shifts are affected by the double bond.

Bis-allylic protons (=HC–CH₂–CH=) : Found in polyunsaturated fatty acids like linoleic acid, these protons give rise to characteristic signals. nih.govmagritek.com

Terminal methyl protons (CH₃) : Their chemical shift can help distinguish between omega-3, omega-6, and other fatty acid families. dss.go.th

¹³C NMR spectroscopy also provides valuable structural information. dss.go.th Specific carbon resonances, such as those from olefinic carbons, allylic carbons, and the terminal methyl carbon (ω-carbon), can be used to determine the fatty acid composition. dss.go.th Results from ¹³C NMR analysis of fatty acid composition have shown good agreement with those obtained by conventional gas chromatography (GC) methods. dss.go.th Two-dimensional NMR techniques, like COSY and HSQC, can further elucidate the structure by showing correlations between coupled protons and between protons and their attached carbons, respectively. magritek.com

Table: Characteristic ¹H NMR Chemical Shifts for Fatty Acids

| Proton Group | Approximate Chemical Shift (ppm) |

|---|---|

| Terminal Methyl (ω-CH₃) | ~0.9 |

| Methylene (-(CH₂)n-) | ~1.3 |

| α-Methylene (-CH₂-COOH) | ~2.3 |

| Allylic (=CH-CH₂-) | ~2.0 |

| Bis-allylic (=CH-CH₂-CH=) | ~2.8 |

| Olefinic (-CH=CH-) | ~5.3 |

Data compiled from general fatty acid NMR studies. magritek.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For a fatty acid like this compound, the IR spectrum is dominated by features characteristic of a long-chain carboxylic acid.

The most prominent absorption bands include:

O-H Stretch : A very broad absorption band typically found in the region of 2400-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. masterorganicchemistry.comyoutube.com

C=O Stretch : A strong, sharp absorption peak located around 1700-1725 cm⁻¹. This carbonyl stretch is one of the most identifiable peaks in the spectrum of a carboxylic acid. masterorganicchemistry.com

C-H Stretches : Absorption bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the long alkyl chain.

C=C Stretch : A weaker absorption that occurs around 1640-1680 cm⁻¹ for the carbon-carbon double bonds, though it can sometimes be obscured.

Table: Key IR Absorption Frequencies for Carboxylic Acids

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H | Stretch | 2400 - 3600 | Very Broad |

| C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong, Sharp |

Data compiled from general IR spectroscopy principles for carboxylic acids. masterorganicchemistry.comyoutube.com

Lipidomics Approaches for Comprehensive Fatty Acid Profiling

Lipidomics aims to comprehensively analyze the full complement of lipids (the lipidome) in a biological system. mdpi.comalliedacademies.org This holistic approach is essential for understanding the complex roles of fatty acids like this compound in physiological and pathological processes. nih.govescholarship.org Comprehensive fatty acid profiling within a lipidomics framework relies heavily on high-throughput analytical platforms, primarily advanced mass spectrometry-based methods. mdpi.comalliedacademies.org

Techniques like UPLC-MS/MS are central to lipidomics, allowing for the simultaneous measurement of hundreds of lipid species, including free fatty acids and those esterified in more complex lipids. nih.govmdpi.com The methodology involves robust sample preparation to extract a wide range of lipids, followed by chromatographic separation and mass spectrometric analysis. nih.govmdpi.com The use of a comprehensive panel of internal standards is critical for accurate quantification across different lipid classes. nih.govnih.gov

This global profiling provides a snapshot of the fatty acid landscape, revealing changes in response to stimuli or in disease states. escholarship.org By analyzing not just individual fatty acids but their distribution within different lipid classes (e.g., phospholipids (B1166683), triacylglycerols), lipidomics provides deeper insights into metabolic pathways and cellular functions. alliedacademies.org

Chemical Synthesis and Derivatization for Research Applications

The study and application of specific fatty acids like 6,11-icosadienoic acid in research necessitate reliable methods for their production and modification. This section details the chemical synthesis strategies for obtaining the specific (6Z, 11Z) isomer, the preparation of derivatives to facilitate research, and an overview of biotechnological approaches for producing eicosadienoic acids.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying 6,11-Icosadienoic acid in biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. GC-MS is preferred for fatty acid profiling due to its high sensitivity in separating unsaturated isomers . For validation, include internal standards (e.g., deuterated analogs) and calibrate using reference materials from authoritative databases like NIST Chemistry WebBook .

Q. How can researchers design experiments to investigate the biosynthetic pathways of this compound in model organisms?

- Methodology : Use isotopic labeling (e.g., -acetate) to trace carbon incorporation into fatty acids. Combine this with gene knockout models (e.g., CRISPR-Cas9) targeting elongase or desaturase enzymes hypothesized to synthesize this compound. Validate pathways via lipidomics and enzymatic assays .

Q. What are the challenges in synthesizing this compound with high stereochemical purity?

- Methodology : Optimize Wittig or cross-metathesis reactions to position double bonds at C6 and C11. Monitor reaction progress via -NMR for cis/trans isomer confirmation. Purify using silver-ion chromatography to resolve geometric isomers .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodology : Conduct a meta-analysis comparing experimental variables (e.g., cell lines, dosage, purity of compounds). Use statistical tools like ANOVA to identify confounding factors. Cross-reference metadata from public repositories (e.g., ICES Cooperative Research Reports) to assess methodological rigor .

Q. What experimental frameworks are recommended for studying the role of this compound in membrane fluidity under acidic conditions?

- Methodology : Employ fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) in liposomes containing this compound. Vary pH levels to simulate acidic environments and correlate fluidity changes with lipidomics data. Include controls for oxidation artifacts .

Q. How can researchers ensure reproducibility in assays measuring this compound’s enzyme inhibition effects?

- Methodology : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document all parameters (e.g., enzyme source, buffer composition, incubation time) using standardized metadata templates (see ICES Appendix guidelines). Publish raw data and code for statistical analysis in open repositories .

Q. What strategies mitigate biases when integrating this compound data from heterogeneous sources (e.g., in vitro vs. in vivo studies)?

- Methodology : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize studies. Use systematic review tools like PRISMA to map evidence quality. Normalize data using conversion factors (e.g., molarity to mass/volume) and validate via sensitivity analysis .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.